Fexofenadine - 83799-24-0

Fexofenadine

Catalog Number: EVT-268533
CAS Number: 83799-24-0
Molecular Formula: C32H39NO4
Molecular Weight: 501.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fexofenadine is a second-generation histamine H1-receptor antagonist, a class of medications used to treat allergic conditions. It is the pharmacologically active metabolite of terfenadine. [, , ]

Future Directions
  • Drug Delivery Strategies: Exploring the development of novel drug delivery systems, such as colon-specific prodrugs, to enhance fexofenadine's therapeutic efficacy in specific conditions. []
  • Understanding CNS Effects: Further investigation into the potential stimulating effects of fexofenadine on the central nervous system and its impact on cognitive function. [, , ]

Terfenadine

Compound Description: Terfenadine is a first-generation antihistamine that is metabolized in the liver to fexofenadine, its active metabolite. [, ] Terfenadine itself has minimal antihistaminic activity. []

Relevance: Terfenadine is a prodrug of fexofenadine, meaning it is converted into fexofenadine in the body to exert its therapeutic effects. [, ] Structurally, terfenadine possesses a tert-butyl group attached to the main pharmacophore, whereas fexofenadine has a carboxylic acid group in the same position. This metabolic conversion is responsible for fexofenadine's improved safety profile compared to terfenadine, as the latter can cause cardiac arrhythmias. []

Desloratadine

Compound Description: Desloratadine is a second-generation antihistamine, marketed as the primary metabolite of loratadine. [] It is a selective inverse agonist of the histamine H1 receptor and exhibits antiallergic properties.

Relevance: Like fexofenadine, desloratadine is a second-generation antihistamine that is used to treat allergic conditions. [] Structurally, desloratadine shares the same core tricyclic structure with fexofenadine but differs in its substituents. While both drugs exhibit minimal sedating effects compared to first-generation antihistamines, their pharmacokinetic profiles and interactions with drug transporters can differ. []

Cetirizine

Compound Description: Cetirizine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. [, ] It is used to treat allergic conditions like allergic rhinitis and urticaria.

Relevance: Similar to fexofenadine, cetirizine belongs to the second-generation antihistamine class and shares the objective of providing relief from allergy symptoms. [, ] They differ structurally in their substituent groups attached to the core tricyclic structure. While both drugs exhibit relatively low sedative properties, cetirizine has been shown to induce more sedation compared to fexofenadine in some studies. [, ]

Levocetirizine

Compound Description: Levocetirizine is the active enantiomer of cetirizine. [, ] It is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor and is used in the treatment of allergic conditions.

Relevance: Like fexofenadine, levocetirizine is a second-generation antihistamine used to manage allergic symptoms. [, ] Structurally, levocetirizine is the (R)-enantiomer of cetirizine, while fexofenadine is a racemic mixture. Both drugs exhibit low sedative potential, and their comparative efficacy for allergic rhinitis has been investigated, revealing no significant differences in effectiveness. []

Loratadine

Compound Description: Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor. [] It is metabolized into its active form, desloratadine, in the body.

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication that also acts as a P-glycoprotein (P-gp) inhibitor. [] It is used to treat various fungal infections.

Relevance: Although structurally unrelated to fexofenadine, ketoconazole is relevant due to its inhibitory effect on P-gp. [] Fexofenadine is a known substrate of P-gp, and its oral absorption is influenced by P-gp activity. Coadministration of ketoconazole, a P-gp inhibitor, can increase the oral bioavailability of fexofenadine by reducing its efflux back into the intestinal lumen. []

Omeprazole

Compound Description: Omeprazole is a proton pump inhibitor used to reduce gastric acid production. [] It is used to treat peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions where reducing stomach acid is beneficial.

Rosuvastatin

Compound Description: Rosuvastatin is a statin medication used to lower cholesterol levels in the blood. [] It is used to reduce the risk of cardiovascular disease.

Chlorpheniramine

Compound Description: Chlorpheniramine is a first-generation antihistamine that blocks the action of histamine by binding to histamine H1 receptors. [, ] It is used to treat allergy symptoms such as sneezing, runny nose, itching, and watery eyes.

Relevance: Chlorpheniramine, unlike fexofenadine, is a first-generation antihistamine. [, ] They differ significantly in their chemical structures. The relevance lies in their shared therapeutic target - histamine H1 receptors, but their pharmacological profiles are different. Unlike fexofenadine, chlorpheniramine is known for its sedative effects. [, ]

Source and Classification

Fexofenadine is classified as a second-generation antihistamine. It is the active metabolite of terfenadine and is utilized to alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in minimal sedative effects. The compound is marketed under various brand names, with Allegra being one of the most recognized.

Synthesis Analysis

The synthesis of fexofenadine involves several steps that utilize various chemical reactions. A notable method includes:

  1. Starting Materials: The synthesis begins with benzene and methallyl as starting reactants.
  2. Friedel-Crafts Alkylation: This step involves the introduction of an alkyl group into the aromatic ring.
  3. Hydrolysis: Hydrolysis is performed to convert esters into their corresponding acids.
  4. Oxidation: This step introduces oxygen into the compound.
  5. Esterification: Formation of esters from acids and alcohols occurs in this step.
  6. Reduction: Reduction reactions are employed to convert carbonyl groups into alcohols.
  7. N-Alkylation: An N-alkylation reaction leads to the formation of the intermediate product.
  8. Final Hydrolysis: The final product, fexofenadine, is obtained through hydrolysis of the intermediate .

In optimizing these reactions, parameters such as reaction time, temperature, and solvent selection are crucial for improving yields, which have been reported to reach approximately 33.51% in some methods .

Molecular Structure Analysis

Fexofenadine has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C32_{32}H39_{39}NO4_4
  • Molecular Weight: 501.66 g/mol
  • Structural Features: The molecule contains a piperidine ring and multiple aromatic rings that contribute to its pharmacological activity.

The three-dimensional conformation of fexofenadine can be analyzed using techniques such as X-ray crystallography or computational modeling, revealing insights into its binding interactions with histamine receptors .

Chemical Reactions Analysis

Fexofenadine participates in various chemical reactions during its synthesis and metabolism:

  • Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic compounds.
  • Hydrolysis Reactions: These are vital for converting esters to acids or alcohols.
  • Reduction Reactions: These reactions are essential for modifying functional groups within the molecule.
Mechanism of Action

Fexofenadine acts as a selective antagonist for peripheral H1_1 histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include vasodilation and increased vascular permeability associated with allergic responses. Key aspects of its mechanism include:

  • Receptor Binding Affinity: Fexofenadine exhibits high affinity for H1_1 receptors while showing minimal central nervous system penetration due to its polar structure.
  • Inhibition of Allergic Responses: By blocking histamine action, fexofenadine effectively reduces symptoms such as sneezing, itching, and runny nose associated with allergies .
Physical and Chemical Properties Analysis

Fexofenadine possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water; this property influences its bioavailability and formulation.
  • Melting Point: The melting point ranges around 160–165 °C.

These properties are critical for determining the formulation strategies used in pharmaceutical preparations .

Applications

Fexofenadine is primarily used in clinical settings for:

  • Allergic Rhinitis Treatment: Effective in managing seasonal allergies by alleviating nasal congestion and other symptoms.
  • Chronic Idiopathic Urticaria Management: Provides relief from chronic hives without significant sedation.

Research continues into potential new applications for fexofenadine derivatives or analogs, including studies on their efficacy against other conditions like urease inhibition .

Introduction to Fexofenadine in Allergic Disease Management

Historical Context and Development of Second-Generation Antihistamines

The evolution of antihistamines represents a paradigm shift in allergy management. First-generation antihistamines (e.g., diphenhydramine, chlorpheniramine), developed in the mid-20th century, effectively blocked histamine H1 receptors but lacked receptor selectivity. Their lipophilic properties and small molecular size facilitated penetration of the blood-brain barrier, resulting in significant central nervous system effects including sedation, cognitive impairment, and anticholinergic side effects such as dry mouth and urinary retention [6] [8].

Fexofenadine emerged in the 1990s as a pivotal second-generation antihistamine, developed through the structural modification of terfenadine. Researchers identified terfenadine's carboxylic acid metabolite as possessing potent antihistaminic properties without terfenadine's cardiotoxic risks (QT prolongation linked to human ether-a-go-go-related gene potassium channel blockade) [1] [4]. This metabolite, initially termed "terfenadine carboxylate," was developed as the standalone compound fexofenadine hydrochloride. Its approval by the United States Food and Drug Administration in 1996 marked a therapeutic advancement due to its peripheral H1-receptor selectivity, minimal blood-brain barrier penetration, and absence of cardiac toxicity at therapeutic doses [2] [10]. The transition from terfenadine to fexofenadine exemplifies rational drug design leveraging active metabolites to enhance safety profiles.

Table 1: Key Properties Distinguishing Antihistamine Generations

CharacteristicFirst-GenerationSecond-Generation (e.g., Fexofenadine)
Blood-Brain Barrier PenetrationHigh (lipophilic)Minimal (hydrophilic, P-glycoprotein substrate)
Receptor SelectivityLow (H1, cholinergic, adrenergic)High (peripheral H1-specific)
Central Nervous System EffectsSignificant sedation, cognitive impairmentNegligible at recommended doses
Cardiac Safety ProfileGenerally safeSuperior (no QT prolongation risk)
Dosing FrequencyMultiple times dailyOnce or twice daily

Role of Fexofenadine in Modern Allergy Therapeutics

Fexofenadine functions as a competitive inverse agonist at peripheral H1 receptors. Unlike neutral antagonists, inverse agonists stabilize the inactive conformation of the H1 receptor, shifting the equilibrium away from the spontaneously active state, thereby reducing constitutive receptor signaling and histamine-mediated responses [6]. This molecular mechanism underlies its efficacy in suppressing histamine-induced wheal, flare, pruritus, vasodilation, and glandular secretion [1] [2].

Pharmacokinetically, fexofenadine demonstrates rapid absorption (time to peak plasma concentration: 1-3 hours), dose-proportional exposure, and an elimination half-life of approximately 11-15 hours, supporting once- or twice-daily dosing [2] [5]. Crucially, it undergoes minimal hepatic metabolism via cytochrome P450 enzymes (<5%), relying primarily on transporter-mediated elimination. It is a substrate for P-glycoprotein (efflux limiting intestinal absorption) and organic anion transporting polypeptide transporters (uptake into hepatocytes). This profile minimizes risks of metabolic drug interactions but renders it susceptible to interactions with transporter inhibitors (e.g., ketoconazole, erythromycin) or inducers, and fruit juices (e.g., grapefruit, orange, apple) which reduce bioavailability [5] [10].

Beyond histamine blockade, fexofenadine exhibits anti-inflammatory properties relevant to allergic inflammation:

  • Inhibition of leukotriene C4, D4, and E4 synthesis [5]
  • Reduction of prostaglandin E2 and F2α production [5]
  • Downregulation of adhesion molecule expression (intercellular adhesion molecule 1, vascular cell adhesion molecule 1, endothelial-leukocyte adhesion molecule 1) on endothelial cells [5]
  • Suppression of cytokine and chemokine release (regulated upon activation, normal T cell expressed and presumably secreted, thymus and activation-regulated chemokine, macrophage-derived chemokine) [5]
  • Inhibition of eosinophil chemotaxis and adhesion [5]

These pleiotropic effects contribute to its clinical efficacy in conditions like allergic rhinitis and chronic urticaria. Meta-analyses of double-blind, placebo-controlled trials confirm fexofenadine significantly reduces Total Symptom Scores (reflective and instantaneous) compared to placebo in seasonal allergic rhinitis (Standardized Mean Difference: -0.33; 95% confidence interval -0.47 to -0.18; p<0.0001) [9]. It demonstrates comparable efficacy to other second-generation agents like loratadine and desloratadine for nasal and ocular symptoms, with specific studies suggesting superiority in relieving nasal congestion—a symptom traditionally less responsive to antihistamines [1] [4]. For chronic urticaria, fexofenadine effectively reduces pruritus, wheal number, and size, with guidelines endorsing up-dosing (up to fourfold the standard dose) as a strategy for refractory cases [1] [3].

Global Burden of Allergic Rhinitis and Urticaria: Epidemiological Relevance

Allergic rhinoconjunctivitis and chronic urticaria impose substantial global health and economic burdens. Allergic rhinitis affects an estimated 10-40% of the worldwide population, with significant geographic variability linked to environmental factors, urbanization, and genetic predisposition [3] [9]. Chronic urticaria (including chronic spontaneous urticaria and inducible subtypes) exhibits a global prevalence estimated at 86 million people in 2017, with a lifetime prevalence approaching 1.8% [7].

Epidemiological data reveal critical demographic patterns:

  • Pediatric Preponderance: Children, particularly those aged 1-4 years, show higher urticaria prevalence than adults. Childhood allergic rhinitis also significantly impacts sleep, learning, and quality of life [7].
  • Gender Disparity: Females are disproportionately affected by chronic urticaria compared to males, suggesting potential hormonal or immunological influences [7].
  • Socioeconomic Gradient: Lower gross domestic product per capita strongly correlates with higher prevalence and incidence of urticaria (p<0.001). Resource-limited regions face challenges including inadequate diagnosis, limited access to second-generation antihistamines, and greater environmental triggers like parasitic infections and air pollution [3] [7]. Studies in Thailand highlight gaps in guideline implementation despite consensus favoring second-generation antihistamines like fexofenadine for initial therapy [3].

Table 2: Epidemiological Features of Allergic Rhinitis and Urticaria (Based on Global Burden of Disease Data)

ConditionGlobal Prevalence EstimateKey Risk/Aggravating FactorsImpact on Quality of Life Metrics
Allergic Rhinitis10-40% of general populationPollens, dust mites, molds, pet dander, air pollutionSignificant impairment in sleep, work/school performance, cognitive function; Comorbid asthma and rhinosinusitis
Chronic Urticaria86 million (2017); Lifetime prevalence ~1.8%Autoimmunity, infections (viral, parasitic), NSAIDs, stressComparable to severe coronary artery disease; Anxiety/depression common; High healthcare utilization

The stable global prevalence of these conditions from 1990 to 2017 masks shifting regional burdens, with increasing prevalence noted in rapidly industrializing low- and middle-income countries [7] [9]. This underscores the ongoing relevance of accessible, effective, and safe therapeutics like fexofenadine. Its over-the-counter availability in numerous countries enhances accessibility, potentially mitigating disease burden where specialist care is limited [9]. The World Health Organization's inclusion of antihistamines on the List of Essential Medicines further highlights their global health importance [4].

Properties

CAS Number

83799-24-0

Product Name

Fexofenadine

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid

Molecular Formula

C32H39NO4

Molecular Weight

501.7 g/mol

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)

InChI Key

RWTNPBWLLIMQHL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O

Solubility

Slightly soluble

Synonyms

4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-benzene-acetic Acid; 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-_x000B_dimethylphenylacetic Acid; Carboxyterfenadine; MDL 16455; Terfenadine Acid Metabolite

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.